1-(4-Methoxyphenyl)-2-phenylethanone
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-(4-Methoxyphenyl)-2-phenylethanone often involves strategic reactions that introduce specific functional groups. For example, the crystal structure of 2-(4-methoxybenzylthio)-1-phenylethanone and related compounds reveals the importance of heterocyclic structures in biological activities, showcasing the diverse synthetic routes employed for such molecules (Heravi et al., 2009).
Molecular Structure Analysis
The detailed molecular structure, including conformational disorder in the methoxy groups and the non-planar nature of specific rings, is crucial for understanding the physical and chemical properties of compounds like 1-(4-Methoxyphenyl)-2-phenylethanone. The crystal structure analyses provide insights into the arrangement and interactions within these molecules (Akkurt et al., 2003).
Chemical Reactions and Properties
1-(4-Methoxyphenyl)-2-phenylethanone and its derivatives undergo various chemical reactions, leading to the formation of complex structures with interesting properties. For instance, the compound undergoes dehydrochlorination in acetonitrile to yield trans-p-methoxy stilbene, demonstrating the influence of electron-donating groups and charge delocalization on reaction mechanisms (Kumar & Balachandran, 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Studies on similar compounds emphasize the role of intermolecular forces, such as hydrogen bonding and π-π stacking interactions, in determining these properties (Nye et al., 2013).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability, of 1-(4-Methoxyphenyl)-2-phenylethanone is closely related to its functional groups and molecular geometry. Studies highlight the synthesis and reactions of derivatives, showcasing the versatility and range of chemical transformations possible with such structures (Pimenova et al., 2003).
Scientific Research Applications
Application
“1-(4-Methoxyphenyl)-2-phenylethanone” is used in the synthesis of tetra-substituted imidazole, which has antioxidant and antimicrobial properties .
Method
The compound is synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole is then reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .
Results
The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to the ligand against various strains of bacteria and fungi . Molecular docking results based on the binding energy values also supported the experimental results of the antioxidant activities of the compounds .
2. Synthesis of Heterocyclic Compounds
Application
“1-(4-Methoxyphenyl)-2-phenylethanone” is used in the synthesis of heterocyclic compounds, specifically 1,2,3-triazoles .
Method
A reaction of equimolar equivalents of “1-(4-Methoxyphenyl)-2-phenylethanone” and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produces a specific 1,2,3-triazole .
Results
The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
3. Photolysis Studies
Application
“1-(4-Methoxyphenyl)-2-phenylethanone” is used to study the steady-state and nanosecond, laser-flash photolysis .
Method
The specific methods of application or experimental procedures are not detailed in the source .
Results
The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
Application
“1-(4-Methoxyphenyl)-2-phenylethanone” is used in the synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
Method
A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produces the compound .
Results
The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
5. Fragrance and Flavoring Agent
Application
“1-(4-Methoxyphenyl)-2-phenylethanone”, also known as Acetanisole, is used as a fragrance and a flavoring agent in food . It has an aroma described as sweet, fruity, nutty, and similar to vanilla .
Method
The specific methods of application or experimental procedures are not detailed in the source .
Results
The specific results or outcomes obtained are not detailed in the source .
6. Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl)ethanol
Application
“1-(4-Methoxyphenyl)-2-phenylethanone” is used in the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl)ethanol .
Method
The specific methods of application or experimental procedures are not detailed in the source .
Results
The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
Application
“1-(4-Methoxyphenyl)-2-phenylethanone” is used in the synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
Method
A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produces the compound .
Results
The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
5. Fragrance and Flavoring Agent
Application
“1-(4-Methoxyphenyl)-2-phenylethanone”, also known as Acetanisole, is used as a fragrance and a flavoring agent in food . It has an aroma described as sweet, fruity, nutty, and similar to vanilla .
Method
The specific methods of application or experimental procedures are not detailed in the source .
Results
The specific results or outcomes obtained are not detailed in the source .
6. Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl)ethanol
Application
“1-(4-Methoxyphenyl)-2-phenylethanone” is used in the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl)ethanol .
Method
The specific methods of application or experimental procedures are not detailed in the source .
Results
The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLALKSRAHVYFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907346 | |
Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-phenylethanone | |
CAS RN |
1023-17-2 | |
Record name | 1023-17-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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